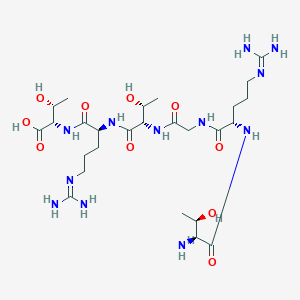
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-thréonyl-N~5~-(diaminométhylidène)-L-ornithyl-L-thréonine est un composé peptidique complexe. Il est caractérisé par la présence de multiples résidus de thréonine et d'ornithine, ainsi que de groupes diaminométhylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-thréonyl-N~5~-(diaminométhylidène)-L-ornithyl-L-thréonine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes diaminométhylidène sont introduits par des stratégies de groupe protecteur spécifiques et des étapes de déprotection ultérieures.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une SPPS à grande échelle, utilisant des synthétiseurs peptidiques automatisés pour assurer un rendement et une pureté élevés. Le processus comprendrait des étapes de purification rigoureuses, telles que la chromatographie liquide haute performance (HPLC), pour isoler le peptide souhaité des sous-produits et des impuretés.
Analyse Des Réactions Chimiques
Types de réactions
La L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-thréonyl-N~5~-(diaminométhylidène)-L-ornithyl-L-thréonine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des résidus de thréonine, conduisant à la formation de dérivés oxo.
Réduction : Les groupes diaminométhylidène peuvent être réduits pour donner les amines correspondantes.
Substitution : Le peptide peut participer à des réactions de substitution, en particulier aux extrémités amino et carboxyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs comme les carbodiimides (par exemple, EDC) sont utilisés pour les réactions de couplage.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés de thréonine oxydés, les formes aminées réduites des groupes diaminométhylidène et divers peptides substitués.
Applications de la recherche scientifique
La L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-thréonyl-N~5~-(diaminométhylidène)-L-ornithyl-L-thréonine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Le composé est utilisé dans des études d'interactions protéine-protéine et de spécificité enzyme-substrat.
Médecine : Il présente des applications thérapeutiques potentielles, en particulier dans le développement de médicaments à base de peptides.
Industrie : Le composé peut être utilisé dans la production de biomatériaux spécialisés et comme composant dans des dosages biochimiques.
Mécanisme d'action
Le mécanisme d'action de la L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-thréonyl-N~5~-(diaminométhylidène)-L-ornithyl-L-thréonine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les groupes diaminométhylidène jouent un rôle crucial dans la liaison aux sites actifs, tandis que les résidus de thréonine et d'ornithine contribuent à la stabilité et à la spécificité globales de l'interaction. Le composé peut moduler diverses voies biochimiques, conduisant à ses divers effets biologiques.
Applications De Recherche Scientifique
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialized biomaterials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to active sites, while the threonine and ornithine residues contribute to the overall stability and specificity of the interaction. The compound can modulate various biochemical pathways, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- L-Thréonyl-N~5~-(diaminométhylène)-L-ornithyl-L-α-aspartyl-L-leucine
- L-Thréonyl-N~5~-(diaminométhylène)-L-ornithyl-L-lysine
- L-Leucyl-L-thréonyl-N~5~-(diaminométhylidène)-L-ornithyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithyl-L-tyrosine
Unicité
La L-Thréonyl-N~5~-(diaminométhylidène)-L-ornithylglycyl-L-thréonyl-N~5~-(diaminométhylidène)-L-ornithyl-L-thréonine est unique en raison de sa séquence spécifique et de la présence de multiples groupes diaminométhylidène. Ces caractéristiques confèrent des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
872438-51-2 |
|---|---|
Formule moléculaire |
C26H50N12O10 |
Poids moléculaire |
690.8 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H50N12O10/c1-11(39)17(27)22(45)35-14(6-4-8-32-25(28)29)20(43)34-10-16(42)37-18(12(2)40)23(46)36-15(7-5-9-33-26(30)31)21(44)38-19(13(3)41)24(47)48/h11-15,17-19,39-41H,4-10,27H2,1-3H3,(H,34,43)(H,35,45)(H,36,46)(H,37,42)(H,38,44)(H,47,48)(H4,28,29,32)(H4,30,31,33)/t11-,12-,13-,14+,15+,17+,18+,19+/m1/s1 |
Clé InChI |
FXTKCSGJTGRZHH-DXTGJJGZSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




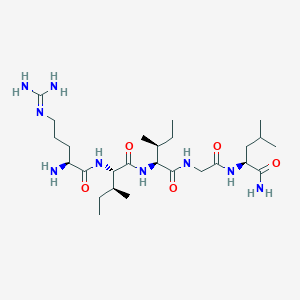
![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)
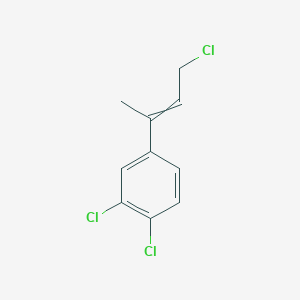
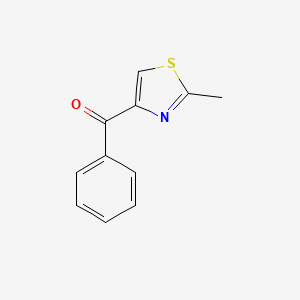
![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)
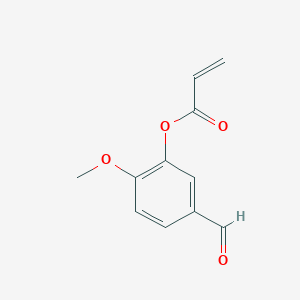
propanedinitrile](/img/structure/B12593072.png)


![Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-](/img/structure/B12593097.png)
